5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine
CAS No.: 118907-74-7
Cat. No.: VC0058602
Molecular Formula: C34H36N6O6
Molecular Weight: 624.698
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118907-74-7 |
|---|---|
| Molecular Formula | C34H36N6O6 |
| Molecular Weight | 624.698 |
| IUPAC Name | N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide |
| Standard InChI | InChI=1S/C34H36N6O6/c1-39(2)21-35-33-37-31-27(32(42)38-33)19-36-40(31)30-18-28(41)29(46-30)20-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,19,21,28-30,41H,18,20H2,1-4H3,(H,37,38,42)/b35-21+/t28-,29+,30+/m0/s1 |
| Standard InChI Key | QVAJYIINUHXQME-FRXPANAUSA-N |
| SMILES | CN(C)C=NC1=NC2=C(C=NN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine is a modified nucleoside with specific structural alterations that distinguish it from natural deoxyguanosine. The compound is characterized by the following chemical properties:
Table 1: Chemical Properties of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine
| Property | Value |
|---|---|
| CAS Number | 118907-74-7 |
| Molecular Formula | C34H36N6O6 |
| Molecular Weight | 624.698 g/mol |
| IUPAC Name | N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide |
The compound contains several key functional groups and structural features that contribute to its specialized roles in nucleic acid chemistry .
Structural Features and Modifications
The structure of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine incorporates several important modifications:
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Pyrazolo[3,4-d]pyrimidine Core: Unlike standard deoxyguanosine, this compound features a pyrazolo[3,4-d]pyrimidine structure, which results from replacing specific nitrogen atoms in the guanine base with carbon atoms and vice versa .
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5'-O-Dimethoxytrityl Protection Group: The presence of this bulky protection group at the 5' position is crucial for controlled oligonucleotide synthesis, as it prevents unwanted reactions at this site during coupling steps.
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N2-(N,N-dimethylaminomethylene) Modification: This modification protects the exocyclic amino group during synthesis processes, further ensuring selective reactivity .
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8-Aza-7-Deaza Modification: In this compound, the nitrogen at position 8 replaces a carbon atom, while the nitrogen at position 7 of standard guanosine is replaced by a carbon atom. This modification significantly alters the electronic properties and base-pairing capabilities of the nucleoside .
Biological Properties and Characteristics
Base Pairing Properties
The 8-aza-7-deaza modification significantly impacts the base pairing properties of this nucleoside. Studies on related 8-aza-7-deaza derivatives have shown that these modifications can affect hybridization stability and specificity. The modifications alter the electronic distribution within the nucleobase, potentially affecting hydrogen bonding patterns and interactions with complementary bases .
Research on similar compounds indicates that:
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8-Aza-7-deaza-2'-deoxyguanosine-containing duplexes show base pairing stability comparable to those containing standard 2'-deoxyguanosine .
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When halogen substituents (such as bromo or iodo groups) are added to the 7-position of 8-aza-7-deaza derivatives, they induce significant duplex stabilization in both parallel and antiparallel DNA structures .
Impact on DNA Stability
| Oligonucleotide | Tm (°C) | ΔTm (°C) | ΔH° (kJ mol⁻¹) | ΔS° (kJ mol⁻¹ K⁻¹) |
|---|---|---|---|---|
| Control duplex | 65.3 | — | -577 | -1.6 |
| 1 modified G* in duplex | 63.5 | -1.8 | -568 | -1.58 |
| 3 modified G* in duplex | 59.8 | -1.9 | -538 | -1.51 |
| 5 modified G* in duplex | 57.9 | -1.5 | -527 | -1.49 |
Note: G refers to 8-aza-3-deaza-2'-deoxyguanosine, which shares similar features with 5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine .*
Applications in Nucleic Acid Research and Biotechnology
Oligonucleotide Synthesis
5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine serves as a valuable building block in the synthesis of modified oligonucleotides. The dimethoxytrityl group protects the nucleoside during synthesis and facilitates efficient coupling reactions.
The coupling yields when incorporating this nucleoside into oligonucleotides can reach 95% or higher, demonstrating its efficacy as a nucleic acid building block .
Structural Studies and Nucleic Acid Modifications
The compound plays an important role in studies investigating the structural properties of nucleic acids. The unique modifications in 5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine allow researchers to:
Research indicates that oligonucleotides containing this modified nucleoside exhibit increased thermal stability, enhancing their performance in hybridization assays and other applications.
Investigational Therapeutic Applications
Modified nucleosides such as 5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine have potential applications in therapeutic research. The modifications can influence:
Comparative Analysis with Similar Nucleoside Derivatives
Structural Comparison with Related Compounds
5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine belongs to a family of modified nucleosides with varying structural features. Comparing it with related compounds provides insights into structure-function relationships:
Table 3: Comparison of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine with Related Nucleosides
Functional Differences
The functional differences between these nucleosides manifest in several ways:
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Base Pairing Specificity: The altered electron distribution affects hydrogen bonding patterns and specificity.
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Duplex Stability: Various modifications show different effects on thermal stability of DNA duplexes, with halogenated derivatives generally showing enhanced stabilization .
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Applications: Different modifications are suitable for specific applications based on their unique properties. For example, 7-deaza modifications are particularly useful for probing protein recognition of H-bonding information in the major groove of DNA .
Recent Research Developments and Future Perspectives
Current Research Applications
Recent research continues to explore the applications of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine and related compounds:
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Improved Nucleic Acid Diagnostics: The enhanced stability properties make it valuable for developing more sensitive and specific nucleic acid-based diagnostic tools.
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Therapeutic Oligonucleotides: Modified nucleosides continue to play crucial roles in the development of therapeutic oligonucleotides with improved pharmacokinetic properties .
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Structural Biology Studies: These compounds serve as important tools for investigating nucleic acid structure and function at the molecular level .
Future Research Directions
Future research involving 5'-O-Dimethoxytrityl-N2-(N,N-dimethylaminomethylene)-8-aza-7-deaza-2'-deoxyguanosine may focus on:
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Expanded Applications in Nucleic Acid Chemistry: Further exploration of its role in specialized nucleic acid synthesis applications.
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Development of Novel Therapeutic Strategies: Investigation of its potential in gene editing, antisense, and other nucleic acid-based therapeutic approaches.
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Advanced Structural Studies: Deeper analysis of how its unique modifications influence nucleic acid structure, dynamics, and interactions with proteins and other molecules.
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